molecular formula C21H18N6O4S B3010750 N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-52-9

N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B3010750
CAS No.: 894040-52-9
M. Wt: 450.47
InChI Key: JKOXZRSIXUYOTM-UHFFFAOYSA-N
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Description

This compound features an oxalamide core (N1,N2-substituted oxalamide) with a 4-nitrophenyl group at the N1 position and a thiazolo[3,2-b][1,2,4]triazole moiety at the N2 position. The thiazolo-triazole ring is further substituted with an m-tolyl (3-methylphenyl) group. The thiazolo-triazole scaffold is a heterocyclic system known for its stability and versatility in medicinal chemistry .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-13-3-2-4-14(11-13)18-24-21-26(25-18)17(12-32-21)9-10-22-19(28)20(29)23-15-5-7-16(8-6-15)27(30)31/h2-8,11-12H,9-10H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOXZRSIXUYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions The process begins with the preparation of the thiazolotriazole intermediate, which is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative The intermediate is then coupled with an appropriate oxalyl chloride derivative to form the oxalamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits a range of pharmacological properties:

  • Anticancer Activity : Similar compounds have shown significant efficacy against various human cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple biochemical pathways. Studies suggest that derivatives of thiazolo[3,2-b][1,2,4]triazole can effectively target cancer cells .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties against several pathogens. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .
  • Antiviral and Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit antiviral effects and reduce inflammation by modulating immune responses .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : The thiazolotriazole intermediate is synthesized through cyclization reactions involving thioamides and hydrazine derivatives.
  • Formation of Oxalamide Linkage : This intermediate is coupled with an appropriate oxalyl chloride derivative to form the final oxalamide structure.

For industrial production, optimizing the synthetic route is crucial to maximize yield and minimize costs. Techniques such as continuous flow reactors may be employed for efficiency .

Case Studies and Research Findings

Several studies highlight the effectiveness of similar compounds:

  • A study evaluating thiazolo[3,2-b][1,2,4]triazole derivatives found that they exhibited potent anticancer activity against multiple human cancer cell lines. The study attributed this efficacy to the compounds' ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways .
  • Research on antimicrobial properties demonstrated that derivatives could effectively combat resistant strains of bacteria by disrupting their cellular functions .

Mechanism of Action

The mechanism of action of N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazolotriazole moiety is particularly important for its binding affinity, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxalamide-Based Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
  • Core Structure : Oxalamide.
  • Substituents :
    • N1: 2,4-Dimethoxybenzyl (electron-donating groups).
    • N2: 2-(Pyridin-2-yl)ethyl (aromatic nitrogen-containing group).
  • Biological Activity : Potent umami agonist targeting hTAS1R1/hTAS1R3 receptors, used as a flavor enhancer (Savorymyx® UM33) .
  • Key Differences: S336 lacks the nitro group and thiazolo-triazole ring, relying on methoxy and pyridyl groups for receptor interaction.

Thiazolo[3,2-b][1,2,4]triazole Derivatives

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b)
  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole.
  • Substituents :
    • 4-Chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating).
  • Synthesis : Fusion reaction with hydrazides .
  • Key Differences: The target compound replaces chloro and methoxy groups with m-tolyl (methylphenyl) and a nitro-substituted oxalamide chain.

Thiazol-2-yl Acetamide Derivatives

N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)
  • Core Structure: Thiazol-2-yl acetamide with triazole and nitroquinoxaline groups.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .
  • Key Differences: While both compounds feature nitro groups, 11g incorporates a triazole-quinoxaline hybrid, whereas the target compound uses a thiazolo-triazole-oxalamide framework. The oxalamide chain in the target may offer hydrogen-bonding capabilities absent in 11g.

Comparative Analysis Table

Compound Name Core Structure Substituents Biological Activity Synthesis Method Key Properties
Target Compound Oxalamide + thiazolo-triazole N1: 4-nitrophenyl; N2: thiazolo-triazol-ethyl with m-tolyl Not reported (potential drug) Likely multi-step alkylation Nitro group (electron-withdrawing), methylphenyl (lipophilicity)
S336 (CAS 745047-53-4) Oxalamide N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Umami agonist High-throughput screening Methoxy (electron-donating), pyridyl (aromatic interaction)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)-thiazolo-triazole (8b) Thiazolo-triazole 4-Chlorophenyl, 4-methoxyphenyl Not reported Fusion reaction Crystalline solid (m.p. 130–132°C), chloro/methoxy electronic contrast
Compound 11g Thiazol-2-yl acetamide + triazole 4-Nitrophenyl, nitroquinoxaline Not reported Click chemistry (CuAAC) Nitroquinoxaline (DNA intercalation potential), triazole (structural rigidity)

Key Research Findings

Heterocyclic Stability : Thiazolo-triazole scaffolds (as in the target and 8b) exhibit thermal stability and crystallinity, advantageous for drug formulation .

Synthetic Flexibility : Click chemistry (used for 11g) and fusion reactions (for 8b) highlight diverse synthetic pathways for heterocyclic systems, though the target compound’s synthesis remains unspecified .

Biological Activity

N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS# 894040-52-9) is a complex organic compound with a unique structural framework that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N6O4S, and its molecular weight is 450.5 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an oxalamide group and a nitrophenyl substituent. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives reported that these compounds displayed potent activity against several human cancer cell lines, including:

  • Renal Cancer
  • Leukemia
  • Colon Cancer
  • Breast Cancer
  • Melanoma .

The anticancer efficacy was attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways.

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with antimicrobial properties. Studies have indicated that derivatives of this class show effectiveness against both bacterial and fungal strains. For instance:

  • Compounds were screened for activity against Mycobacterium tuberculosis and M. bovis, demonstrating promising antitubercular effects .
  • Antimicrobial assays revealed that certain derivatives exhibited significant inhibitory effects against common pathogens .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Target Interaction : Similar compounds have been shown to interact with multiple biological targets including enzymes and receptors involved in cell signaling pathways.
  • Biochemical Pathways : The compound may influence various pathways such as those involved in apoptosis (programmed cell death), inflammation response modulation, and antimicrobial defense mechanisms.
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the structure plays a crucial role in determining the compound's potency against different biological targets. For example, modifications in the thiazole or triazole rings can significantly alter biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Evaluated anticancer activity across 60 human cancer cell lines; identified significant activity against renal and leukemia cells.
Assessed antimicrobial efficacy against M. tuberculosis; several derivatives showed promising results.
Investigated structure-activity relationships; identified key modifications leading to enhanced bioactivity.

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Perform accelerated stability studies (40–80°C, pH 1–13) and monitor degradation via HPLC. Fit data to the Arrhenius equation to predict shelf life. Use LC-MS to identify degradation products (e.g., nitro group reduction) .

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